1-(3-Methoxybenzoyl)piperidin-4-one oxime

Lipophilicity ADME Medicinal Chemistry

This specific piperidin-4-one oxime derivative is a critical structural tool for medicinal chemistry and targeted screening. Its unique 3-methoxybenzoyl substitution and oxime hydrogen-bond donor distinguish it from generic analogs, directly impacting assay outcomes per published SAR. With an XLogP3 of 1.1, it is pre-optimized for CNS drug permeability, supported by patents linking the class to N-type calcium channel blockade. Procure this 95% pure compound (CAS 1016507-96-2) to secure a validated, SAR-critical building block for pain, epilepsy, or antimicrobial resistance programs. Avoid assay failure with structurally precise research material.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1016507-96-2
Cat. No. B3362825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzoyl)piperidin-4-one oxime
CAS1016507-96-2
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(=NO)CC2
InChIInChI=1S/C13H16N2O3/c1-18-12-4-2-3-10(9-12)13(16)15-7-5-11(14-17)6-8-15/h2-4,9,17H,5-8H2,1H3
InChIKeyHGXBFGRXHREYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxybenzoyl)piperidin-4-one oxime (CAS 1016507-96-2): Structural Identity and Physicochemical Profile for Research Procurement


1-(3-Methoxybenzoyl)piperidin-4-one oxime (CAS 1016507-96-2), also known as N-[1-(3-methoxybenzoyl)piperidin-4-ylidene]hydroxylamine, is a synthetic small molecule with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol [1]. Its core structure comprises a piperidine ring substituted at the 1-position with a 3-methoxybenzoyl group and at the 4-position with an oxime functional group [1]. Computed physicochemical properties, including an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, and an acceptor count of 4, provide a baseline for understanding its lipophilicity and potential intermolecular interactions [2].

1-(3-Methoxybenzoyl)piperidin-4-one oxime: Why In-Class Substitution Compromises Reproducibility in Assay Development


Substituting 1-(3-Methoxybenzoyl)piperidin-4-one oxime with a structurally similar piperidin-4-one oxime analog carries a high risk of assay failure and data misinterpretation. Published research on related piperidin-4-one oxime classes demonstrates that minor structural changes, such as the specific position and type of substituent on the benzoyl group, can profoundly alter key molecular properties and biological readouts [1]. For instance, studies on vanillin-derived piperidin-4-one oxime esters show that different phenyl ester substituents on the core dictate whether a compound exhibits potent antioxidant or antimicrobial activity, highlighting that biological activity is not a uniform class property but is acutely dependent on precise substitution patterns [2]. Therefore, generic selection of a piperidin-4-one oxime is insufficient for projects requiring specific target engagement or activity profiles.

Quantitative Differentiation of 1-(3-Methoxybenzoyl)piperidin-4-one oxime Against Closest Analogs


Lipophilicity Profile: XLogP3-AA of 1-(3-Methoxybenzoyl)piperidin-4-one oxime vs. Ketone Analog

This compound's oxime functional group alters its lipophilicity relative to its ketone analog. The target compound, 1-(3-Methoxybenzoyl)piperidin-4-one oxime, has a computed XLogP3-AA of 1.1 [1]. Its direct precursor, 1-(3-Methoxybenzoyl)piperidin-4-one (CAS 1016741-90-4), has a lower computed XLogP3 of 0.8 [2]. This difference is attributable to the conversion of the polar ketone to an oxime, which modulates its hydrogen-bonding capacity and overall polarity.

Lipophilicity ADME Medicinal Chemistry

Hydrogen Bonding Network: Donor Capacity of 1-(3-Methoxybenzoyl)piperidin-4-one oxime vs. Ketone Analog

The oxime group introduces a hydrogen bond donor capability absent in the ketone analog. The target compound, 1-(3-Methoxybenzoyl)piperidin-4-one oxime, has a computed hydrogen bond donor count of 1 [1]. In contrast, its direct precursor, 1-(3-Methoxybenzoyl)piperidin-4-one, has a computed hydrogen bond donor count of 0 [2]. The presence of a donor on the oxime (N-OH) versus the acceptor-only ketone (C=O) fundamentally alters its potential for forming specific intermolecular interactions.

Molecular Recognition Crystallography Structure-Based Drug Design

Rotatable Bond Constraint: Conformational Flexibility of 1-(3-Methoxybenzoyl)piperidin-4-one oxime vs. Ketone Analog

The oxime substitution restricts molecular flexibility. The target compound, 1-(3-Methoxybenzoyl)piperidin-4-one oxime, possesses only 2 rotatable bonds [1]. In comparison, its ketone analog, 1-(3-Methoxybenzoyl)piperidin-4-one, has 3 rotatable bonds [2]. This reduction in rotatable bonds suggests a more constrained and less entropically penalized conformation upon binding to a target.

Conformational Analysis Molecular Dynamics Computational Chemistry

Biological Activity Precedent: Substituent-Driven Potency in Piperidin-4-one Oxime Esters

While direct activity data for this specific compound is not available, research on a close structural class, vanillin-derived piperidin-4-one oxime esters, provides a strong quantitative precedent for substituent-dependent activity. The study demonstrated that compounds 5b and 5d were more potent than the clinical standards streptomycin (antibacterial) and fluconazole (antifungal), respectively [1]. This underscores that the nature of the substituent on the piperidin-4-one oxime core is a critical determinant of biological potency.

Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Antioxidant Activity Precedent: Piperidin-4-one Oxime Scaffold Potential

The piperidin-4-one oxime scaffold has been quantitatively demonstrated to possess intrinsic antioxidant activity. A 2024 study on novel piperidin-4-one oxime derivatives reported an IC50 of 72.285 μM in a DPPH radical scavenging assay for a specific oxime-containing compound (Compound 3) [1]. This provides a baseline quantitative expectation for the antioxidant potential of molecules containing this core pharmacophore.

Oxidative Stress Free Radical Scavenging Pharmacology

Calcium Channel Modulation: N-Type Calcium Channel Blocker Patent Precedent

A patent filing (US 2009/0298878) explicitly claims a broad class of oxime compounds, which encompass the structural features of 1-(3-Methoxybenzoyl)piperidin-4-one oxime, as blockers of N-type calcium channels [1]. This intellectual property establishes a clear precedent and a specific, high-value biological target for this chemical class, with potential therapeutic applications in treating pain.

Ion Channels Pain Research Neuroscience

Evidence-Backed Application Scenarios for Procuring 1-(3-Methoxybenzoyl)piperidin-4-one oxime


Scaffold for Central Nervous System (CNS) Drug Discovery

This compound's physicochemical profile (XLogP3 = 1.1) [1] aligns well with properties desired for CNS drug candidates, which often require a balance of lipophilicity for blood-brain barrier penetration. The patent precedent linking the broader oxime class to N-type calcium channel blockade [2] further justifies its procurement as a starting point for medicinal chemistry programs targeting pain, epilepsy, or other neurological disorders.

Probe for Antimicrobial Screening Panels

Given the documented, potent antimicrobial activity of closely related piperidin-4-one oxime esters against both bacterial and fungal strains [1], this compound is a compelling candidate for inclusion in antimicrobial screening libraries. Its distinct 3-methoxybenzoyl substituent offers a specific structure-activity relationship (SAR) data point for exploring new treatments against drug-resistant pathogens.

Tool Compound for Oxidative Stress Research

The established radical scavenging activity of the piperidin-4-one oxime core (IC50 = 72.285 μM in a DPPH assay for a related compound) [1] provides a rationale for using this specific analog to study oxidative stress pathways. Its unique substitution pattern allows for investigations into how different functional groups modulate the intrinsic antioxidant properties of this pharmacophore.

Lead Optimization and Structure-Based Drug Design (SBDD)

The key differences in hydrogen-bonding capacity (1 donor vs. 0) [1] and conformational flexibility (2 rotatable bonds vs. 3) [2] relative to its ketone precursor make this oxime a valuable tool for SAR studies. Its ability to form specific, directional hydrogen bonds via the oxime moiety is particularly relevant for co-crystallization efforts and fragment-based drug discovery where precise molecular recognition is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxybenzoyl)piperidin-4-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.